molecular formula C16H8ClN3O3S2 B449464 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 330201-90-6

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No. B449464
CAS RN: 330201-90-6
M. Wt: 389.8g/mol
InChI Key: RXWYTGOFYNOWLI-UHFFFAOYSA-N
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Description

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is primarily used in laboratory experiments to investigate its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide and its derivatives have been a subject of interest due to their potent antitumor properties. One derivative, designed to be biologically stable and devoid of a nitro group, showed significant in vivo inhibitory effects on tumor growth, emphasizing the potential of these compounds in cancer treatment and management (Yoshida et al., 2005). Another study synthesized a new series of derivatives and evaluated their antitumor activity, with some compounds displaying substantial effects against the in vitro growth of human tumor cells (Ostapiuk et al., 2017).

Antimicrobial Properties

The antimicrobial potential of these compounds has also been explored. A study synthesized various derivatives and screened them for antibacterial and antifungal activities, providing insights into their potential use in combating microbial infections (Naganagowda & Petsom, 2012). Another research focused on derivatives with oxadiazole-thiol structures, revealing their antibacterial properties and adding to the compound's therapeutic potential (Naganagowda & Petsom, 2011).

Synthesis and Reactivity

Various studies have delved into the synthesis and reactivity of this compound and its derivatives, contributing to the understanding of their chemical behavior and potential for further modification. Research has explored the synthesis of new derivatives and examined their reactivity, paving the way for the development of novel compounds with enhanced or targeted properties (Aleksandrov et al., 2017).

properties

IUPAC Name

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O3S2/c17-13-9-3-1-2-4-11(9)24-14(13)15(21)19-16-18-10-6-5-8(20(22)23)7-12(10)25-16/h1-7H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWYTGOFYNOWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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